(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Architecture
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its structural components. The molecular formula is established as C₉H₁₈ClNO₃, with a molecular weight of 223.70 grams per mole. The compound exists as a hydrochloride salt of the parent structure 2-(4-propan-2-ylmorpholin-2-yl)acetic acid.
The molecular architecture consists of a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with an isopropyl group attached at the 4-position nitrogen and an acetate side chain extending from the 2-position carbon. The morpholine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the heteroatoms occupying the 1,4-positions. The isopropyl substituent, represented by the chemical formula (CH₃)₂CH-, provides steric bulk and influences the overall molecular geometry.
The International Chemical Identifier (InChI) code provides a comprehensive structural description: 1S/C9H17NO3.ClH/c1-7(2)10-3-4-13-8(6-10)5-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H. This encoding reveals the connectivity pattern and confirms the presence of the carboxylic acid functionality that forms the basis for salt formation with hydrochloric acid. The InChI key UBAXAEZSYFKFAX-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and structural verification.
The Simplified Molecular Input Line Entry System (SMILES) notation CC(C)N1CCOC(C1)CC(=O)O.Cl provides a linear representation of the molecular structure, illustrating the branched isopropyl group connected to the nitrogen atom within the morpholine framework. This notation facilitates computational analysis and structural comparison with related compounds.
Crystallographic Data and Conformational Isomerism
The morpholine ring system in this compound exhibits characteristic conformational flexibility, with the potential for adopting multiple chair conformations. Research on morpholine conformational behavior has revealed that the parent morpholine structure displays two distinct chair conformers: equatorial-chair and axial-chair arrangements. These conformations differ in the orientation of the nitrogen-hydrogen bond, which can occupy either equatorial or axial positions relative to the ring plane.
Studies utilizing advanced spectroscopic techniques have determined that the conformational energy difference between chair conformers in morpholine systems is approximately 109 ± 4 cm⁻¹, with the equatorial-chair conformer being more stable than the axial-chair arrangement. This conformational preference significantly influences the three-dimensional structure and reactivity patterns of morpholine derivatives. The adiabatic ionization energies for these conformers have been precisely measured at 65,442 ± 4 cm⁻¹ for the equatorial-chair conformer and 65,333 ± 4 cm⁻¹ for the axial-chair conformer.
The presence of the 4-isopropyl substituent in the target compound introduces additional steric considerations that may preferentially stabilize specific conformations. The bulky isopropyl group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, thereby influencing the overall ring geometry. The acetic acid side chain at the 2-position provides further conformational complexity through rotational freedom about the carbon-carbon bond connecting the morpholine ring to the acetate functionality.
Crystallographic analysis would be expected to reveal specific bond lengths and angles characteristic of the morpholine framework. Typical morpholine ring parameters include carbon-nitrogen bond lengths of approximately 1.46 Å, carbon-oxygen bond lengths near 1.43 Å, and carbon-carbon bond distances around 1.52 Å. The ring adopts a chair conformation with characteristic torsion angles that minimize ring strain while accommodating the heteroatom positions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the isopropyl methyl groups, typically appearing as a doublet around 1.2 parts per million due to coupling with the methine proton. The isopropyl methine proton appears as a multiplet in the 2.5-3.0 parts per million region, reflecting its chemical environment adjacent to the morpholine nitrogen.
The morpholine ring protons display distinct chemical shift patterns, with the carbon-2 proton (bearing the acetic acid substituent) appearing downfield due to the electron-withdrawing effect of the adjacent functional groups. The ring methylene protons typically appear as complex multiplets between 2.5-4.0 parts per million, with the oxygen-adjacent carbons showing characteristic downfield shifts compared to the nitrogen-adjacent positions. The acetic acid methylene group appears as a characteristic singlet or complex multiplet around 2.6-3.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct resonances for each carbon environment. The isopropyl methyl carbons appear around 20-22 parts per million, while the methine carbon resonates near 48-52 parts per million. The morpholine ring carbons show characteristic chemical shifts, with the oxygen-bearing carbons appearing around 65-67 parts per million and the nitrogen-adjacent carbons at approximately 45-55 parts per million. The carboxylic acid carbon exhibits a distinctive downfield shift around 170-175 parts per million.
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The carboxylic acid functionality displays broad absorption around 2500-3300 cm⁻¹ for the hydroxyl stretch, with a sharp carbonyl stretch near 1720 cm⁻¹. The morpholine ring contributes carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with specific patterns depending on the conformational state. Advanced infrared techniques have identified conformer-specific vibrational modes, including peaks at 2974 and 2963 cm⁻¹ corresponding to different chair conformations.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 223.7 for the hydrochloride salt, with characteristic fragmentation patterns revealing the loss of hydrochloric acid to yield the free base at mass-to-charge ratio 187.2. Additional fragmentation typically involves loss of the acetic acid moiety or cleavage of the isopropyl group, providing structural confirmation through diagnostic fragment ions.
Computational Chemistry Modeling (Density Functional Theory Calculations, Molecular Orbital Theory)
Computational chemistry approaches, particularly density functional theory calculations, provide detailed insights into the electronic structure and conformational preferences of this compound. These calculations enable prediction of molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations.
Density functional theory studies on morpholine systems have successfully predicted conformational energy differences, with calculated values showing excellent agreement with experimental measurements. The computational analysis reveals that chair conformations are significantly more stable than boat or twist conformations, with energy differences of several kilocalories per mole favoring the chair arrangements. The calculations also predict specific vibrational frequencies that match experimental infrared and Raman spectroscopic observations.
Molecular orbital theory analysis provides understanding of the electronic distribution within the molecule. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen lone pair and the carboxylate oxygen atoms, reflecting the nucleophilic character of these sites. The lowest unoccupied molecular orbital generally shows antibonding character distributed across the aromatic or conjugated systems when present.
Electronic structure calculations reveal the influence of the isopropyl substituent on the overall molecular electrostatic potential. The branched alkyl group contributes electron density to the nitrogen center while providing steric shielding that affects molecular reactivity patterns. The acetic acid functionality introduces electron-withdrawing character that modulates the basicity of the morpholine nitrogen.
Computational analysis of conformational interconversion pathways reveals the energy barriers associated with ring flipping and substituent rotation. These calculations predict activation energies for conformational changes and identify transition state structures that govern dynamic behavior in solution. The results indicate that conformational equilibration occurs readily at room temperature, consistent with nuclear magnetic resonance observations of averaged conformational populations.
Advanced computational methods, including coupled cluster theory and multi-reference approaches, provide highly accurate predictions of molecular properties when experimental data are limited. These calculations enable prediction of thermodynamic parameters, reaction energetics, and spectroscopic properties with chemical accuracy. The computational framework facilitates structure-property relationship analysis and guides synthetic strategy development for related morpholine derivatives.
Table 1: Key Molecular Parameters of this compound
Table 2: Spectroscopic Data Summary
Properties
IUPAC Name |
2-(4-propan-2-ylmorpholin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(2)10-3-4-13-8(6-10)5-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXAEZSYFKFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-2-morpholinyl)acetic acid hydrochloride typically involves the reaction of morpholine with isopropyl bromide to form 4-isopropylmorpholine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield (4-Isopropyl-2-morpholinyl)acetic acid. Finally, the hydrochloride salt is formed by treating the free acid with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted morpholine derivatives .
Scientific Research Applications
Research indicates that (4-Isopropyl-2-morpholinyl)acetic acid hydrochloride exhibits significant biological activity. It has been investigated for its potential as a pharmaceutical agent in the following areas:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Preliminary assays suggest it may reduce inflammation in animal models.
- Neuropharmacological Applications : Its interaction with neurotransmitter systems indicates potential use in treating neurological disorders.
Further biological assays are needed to fully elucidate its mechanisms of action and therapeutic potential.
Interaction Studies
Interaction studies have demonstrated that this compound may interact with various biological targets, including:
- GABA Receptors : Potential modulation of these receptors could lead to anxiolytic effects.
- Serotonin Transporters : Implications for mood regulation and treatment of depression.
These interactions warrant further exploration through pharmacokinetic and pharmacodynamic studies to understand its full potential.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antimicrobial properties against resistant bacterial strains.
- Neuropharmacological Research : Another study highlighted its potential role as a modulator of GABA receptors, suggesting implications for anxiety disorders.
- Inflammatory Response Modulation : Research conducted on animal models indicated significant reductions in inflammatory markers when administered this compound, pointing towards its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of (4-Isopropyl-2-morpholinyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives
Example Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide .
- Structural Differences :
- The morpholine ring is modified with oxo (C=O) and dimethyl groups at positions 2 and 6, respectively.
- The acetic acid moiety is replaced with an acetamide group linked to a 4-isopropylphenyl substituent.
- The oxo and dimethyl groups increase steric bulk, which may influence binding affinity in enzyme-targeted applications.
- Synthesis : Involves acetylation and sulfonylation steps, yielding compounds with molecular weights >347 g/mol (higher than the target compound) .
2-(Azepan-1-yl)-2-(4-Chlorophenyl)acetic Acid Hydrochloride
CAS: 1956310-41-0; Molecular Formula: C₁₄H₁₉Cl₂NO₂ .
2-Hydroxy-2-(1H-imidazol-4-yl)acetic Acid Hydrochloride
CAS : 1909314-20-0; Molecular Formula: C₅H₇ClN₂O₃ .
- Structural Differences :
- Replaces the morpholine ring with an imidazole ring (aromatic, nitrogen-containing heterocycle).
- Substitutes the acetic acid with a hydroxy-acetic acid group .
- Functional Implications :
- The imidazole group enables hydrogen bonding and metal coordination, useful in catalysis or metalloenzyme inhibition.
- The hydroxy group increases acidity (lower pKa) compared to the carboxylic acid in the target compound.
Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate
CAS : 626-89-1; Molecular Formula: C₉H₂₀FO₂P .
- Structural Differences: Contains a phosphonothiolate group instead of the acetic acid moiety. Features a cyclohexylmethyl and isopropylmethylaminoethyl chain.
- Functional Implications: The phosphonothiolate group confers reactivity as a cholinesterase inhibitor, typical of organophosphorus compounds.
Comparative Analysis Table
Biological Activity
(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a morpholine ring substituted with an isopropyl group. The synthesis typically involves the reaction of morpholine with isopropyl bromide to form 4-isopropylmorpholine, followed by reaction with chloroacetic acid to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, in A549 lung cancer cells, treatment with this compound resulted in increased levels of caspase-3 activation, suggesting a mechanism of programmed cell death .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways that lead to cellular responses such as apoptosis or cell cycle arrest.
- Biofilm Disruption : Its ability to inhibit biofilm formation on bacterial surfaces enhances its antimicrobial efficacy .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated that the compound had MIC values ranging from 0.5 to 1.5 µg/mL against various pathogens, positioning it as a potential candidate for further development in antimicrobial therapies .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 1.5 | 3.0 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was shown to significantly reduce cell viability in A549 cells with an IC50 value of approximately 50 µM after 24 hours of treatment . This highlights its potential as an anticancer agent.
Q & A
Basic Question: What methods are used to characterize the purity and structural integrity of (4-Isopropyl-2-morpholinyl)acetic acid hydrochloride in academic research?
Answer:
Characterization involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm molecular structure by analyzing proton and carbon environments, particularly the morpholine ring protons (δ 3.5–4.0 ppm) and isopropyl group signals (δ 1.0–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~210–254 nm) quantifies purity, typically exceeding 95% for research-grade material .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship studies .
Basic Question: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Answer:
Key optimization strategies include:
- Reaction Temperature Control : Maintain 0–5°C during hydrochloride salt formation to prevent decomposition of the morpholine ring .
- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for coupling reactions to achieve >80% yield, with potassium carbonate as a base to mitigate byproducts .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) removes unreacted isopropylamine and acetylated impurities .
Advanced Question: What strategies are recommended for resolving contradictions in spectroscopic data when analyzing stereoisomers of this compound?
Answer:
Addressing stereochemical ambiguities requires:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, with mobile phases like hexane/isopropanol .
- NOESY NMR : Identify spatial proximity of protons (e.g., between the morpholine oxygen and isopropyl group) to confirm relative configuration .
- Computational Modeling : Density Functional Theory (DFT) predicts -NMR chemical shifts to validate experimental data .
Advanced Question: How should researchers design in vivo studies to evaluate the pharmacokinetic properties of this compound?
Answer:
Design considerations include:
- Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) for bioavailability studies, with intravenous (1–2 mg/kg) and oral (5–10 mg/kg) dosing .
- Bioanalytical Methods : LC-MS/MS quantifies plasma concentrations (LOQ: 1 ng/mL) using deuterated internal standards .
- Metabolite Profiling : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites, particularly morpholine ring oxidation products .
Basic Question: What analytical techniques are critical for confirming the hydrochloride salt formation in this compound?
Answer:
- Elemental Analysis : Verify chloride content (theoretical: ~13–15% w/w) via combustion analysis .
- Potentiometric Titration : Quantify free chloride ions using silver nitrate (AgNO) with a calomel reference electrode .
Advanced Question: What computational approaches are effective in predicting the biological target interactions of this compound derivatives?
Answer:
- Molecular Docking : AutoDock Vina screens against targets like G protein-coupled receptors (GPCRs), focusing on morpholine ring hydrogen bonding and isopropyl group hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : AMBER or CHARMM forcefields assess binding stability (≥100 ns trajectories) in lipid bilayer environments .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent electronic properties (e.g., Hammett σ constants) with receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
